[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
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Overview
Description
“[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2411240-64-5 . It has a molecular weight of 184.57 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular formula of this compound is C5H6F2N2O . The InChI code is 1S/C5H6F2N2O.ClH/c6-4(7)5-9-3(1-8)2-10-5;/h2,4H,1,8H2;1H .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 184.57 .Scientific Research Applications
Organic Synthesis and Functional Materials
In the field of organic synthesis, compounds similar to "[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride" are explored for their unique reactivity and potential as intermediates in synthesizing complex molecules. For example, studies on oxazines and related compounds have shown the importance of such heterocycles in developing chiral synthons and electrophilic agents, highlighting the versatility of these structures in organic chemistry (Sainsbury, 1991). Similarly, fluoroalkylation reactions in aqueous media have been extensively reviewed, emphasizing the environmental and green chemistry aspects of introducing fluorinated groups into organic molecules, which could relate to modifying or understanding the properties of the compound (Hai‐Xia Song et al., 2018).
Environmental Impact and Remediation
The environmental fate and degradation of fluorinated compounds, which share similarities with "this compound," have been the subject of numerous studies. Research on perfluoroalkyl and polyfluoroalkyl substances (PFASs) in drinking water treatment reviews how such compounds, due to their chemical resistance, pose challenges in removal and require advanced treatment methods (Mohammad Sohel Rahman et al., 2014). This indicates the need for careful consideration of the environmental persistence and treatment of fluorinated compounds, including potential degradation products of the compound in focus.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a warning signal word . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, the field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This suggests potential future directions in pharmaceutical applications and process chemistry .
properties
IUPAC Name |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-4(7)5-9-3(1-8)2-10-5;/h2,4H,1,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOWNBYJWVEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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